![molecular formula C10H13FN2 B1310283 3-Fluoro-4-(pyrrolidin-1-yl)aniline CAS No. 93246-54-9](/img/structure/B1310283.png)
3-Fluoro-4-(pyrrolidin-1-yl)aniline
Overview
Description
“3-Fluoro-4-(pyrrolidin-1-yl)aniline” is a biochemical used for proteomics research . It has a molecular formula of C10H13FN2 and a molecular weight of 180.22 .
Molecular Structure Analysis
The InChI code for “3-Fluoro-4-(pyrrolidin-1-yl)aniline” is 1S/C10H13FN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 . This indicates the presence of a pyrrolidine ring attached to an aniline group with a fluorine atom at the 3rd position.
Physical And Chemical Properties Analysis
“3-Fluoro-4-(pyrrolidin-1-yl)aniline” is a liquid at room temperature .
Scientific Research Applications
Drug Discovery
This compound is used in the design of new molecules for drug discovery. For instance, it has been studied for its binding conformation in the development of molecules targeting RORγt, which is involved in autoimmune diseases .
Selective Androgen Receptor Modulators (SARMs)
It serves as a scaffold for synthesizing derivatives used as SARMs. These are optimized for better pharmacokinetic profiles and have potential applications in treating conditions like muscle wasting .
Proteomics Research
3-Fluoro-4-(pyrrolidin-1-yl)aniline is also utilized as a biochemical in proteomics research, which involves the study of proteomes and their functions .
Safety and Hazards
“3-Fluoro-4-(pyrrolidin-1-yl)aniline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302, H312, H315, H319, H332, H335 indicating potential harm if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Future Directions
The pyrrolidine ring, a key component of “3-Fluoro-4-(pyrrolidin-1-yl)aniline”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research of such compounds involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
Mechanism of Action
Target of Action
This compound is a biochemical used for proteomics research
Mode of Action
It’s worth noting that pyrrolidine derivatives have been studied for their binding conformations and potency towards certain receptors
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may interact with multiple pathways .
properties
IUPAC Name |
3-fluoro-4-pyrrolidin-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTAKFXSHAJNDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424679 | |
Record name | 3-fluoro-4-(pyrrolidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93246-54-9 | |
Record name | 3-fluoro-4-(pyrrolidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-(pyrrolidin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.